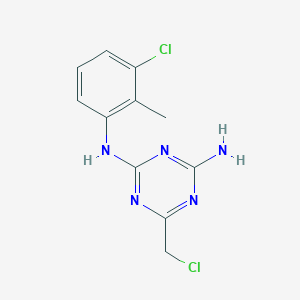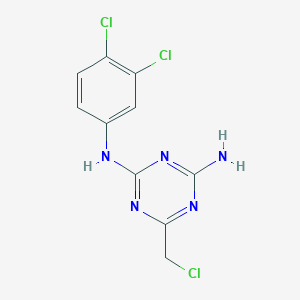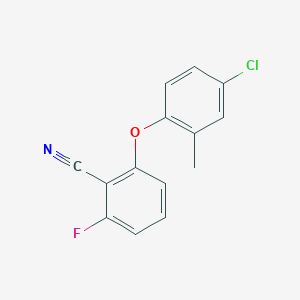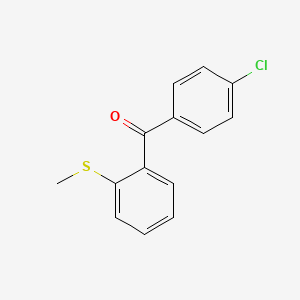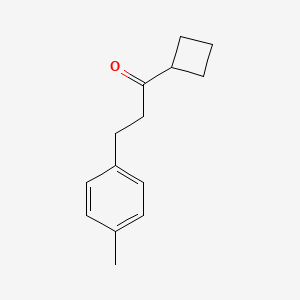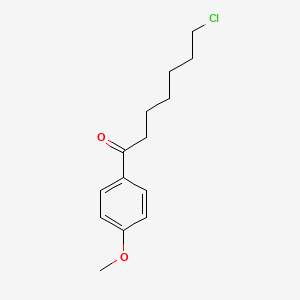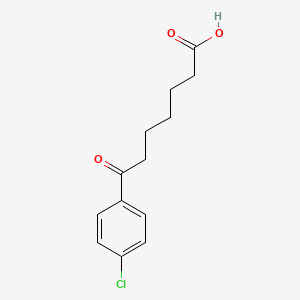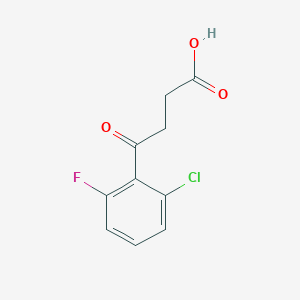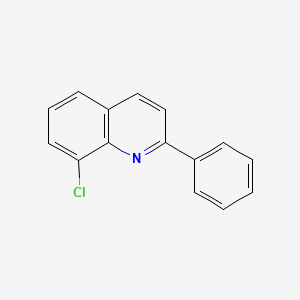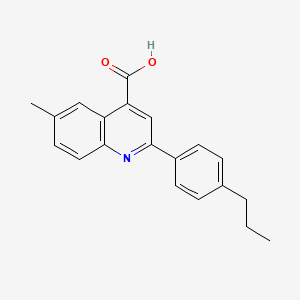
6-Methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid
説明
Synthesis Analysis
The synthesis of quinoline derivatives is a topic of interest in several studies. For instance, the synthesis of 6-methoxy-4-quinolone derivatives is achieved through the oxidation of 5-methoxyindole-3-acetic acid, resulting in compounds with strong fluorescence properties useful for biomedical analysis . Another study describes the synthesis of 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives via a one-pot reaction, employing the Friedländer condensation reaction under ultrasound irradiation conditions . Additionally, the synthesis of 5,12-dihydro-5-oxobenzoxazolo[3,2-a]quinoline-6-carboxylic acids is reported, utilizing a tandem double ring closure reaction .
Molecular Structure Analysis
The molecular structures of the synthesized quinoline derivatives are confirmed using various spectral data and elemental analyses. For example, the targeted compounds in the synthesis of benzofuran-2-yl-quinoline-3-carboxylic acid derivatives are characterized by their spectral data . Similarly, the stereochemistry of certain N-alkyl-4-methyl-2,3,4,4a,5,6-hexahydrobenzo[f]quinoline-2-carboxamides is discussed, providing insights into the three-dimensional arrangement of the atoms .
Chemical Reactions Analysis
The chemical reactivity of quinoline derivatives is explored in the context of their potential applications. The fluorophore 6-methoxy-4-quinolone demonstrates high stability against light and heat, and its derivative is used for the determination of carboxylic acids . The synthesis of hydroxy- and alkoxyanilides of quinoline carboxylic acids as potential diuretic agents also involves discussions on their purification and steric structure .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are crucial for their biological activity and potential therapeutic applications. The novel fluorophore 6-methoxy-4-quinolone exhibits strong fluorescence in a wide pH range, indicating its robustness in various environments . The diuretic activity of hydroxy- and alkoxyanilides of quinoline carboxylic acids is evaluated, highlighting the importance of their physical and chemical properties in medicinal chemistry .
科学的研究の応用
Synthesis and Pharmaceutical Intermediates
6-Methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid and related compounds are significant in the synthesis of pharmaceutically active compounds. For instance, Bänziger et al. (2000) describe the practical and large-scale synthesis of a related compound, rac-(3S,4aR,10aR)-6-methoxy-1-propyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinoline-3-carboxylic acid methyl ester, which is an important intermediate in pharmaceutical manufacturing (Bänziger, Cercus, Stampfer, & Sunay, 2000).
Photophysical Properties and Fluorophores
The compound's derivatives have been studied for their photophysical properties. Padalkar and Sekar (2014) investigated azole-quinoline-based fluorophores, revealing that the compounds displayed dual emissions and significant thermal stability, demonstrating their potential in various photophysical applications (Padalkar & Sekar, 2014).
Fluorescent Labeling in Biomedical Analysis
Hirano et al. (2004) explored the use of a derivative, 6-Methoxy-4-quinolone, as a novel fluorophore for biomedical analysis. This compound exhibited strong fluorescence in a wide pH range, highlighting its utility in sensitive biomedical applications (Hirano, Hamase, Fukuda, Tomita, & Zaitsu, 2004).
Conversion to Other Functional Groups
Takahashi and Mitsuhashi (1977) demonstrated the conversion of carboxyl groups in quinaldinic acids to the trichloromethyl group, indicating the chemical versatility and potential for creating diverse derivatives for various applications (Takahashi & Mitsuhashi, 1977).
Anticancer Activity
Bhatt, Agrawal, and Patel (2015) synthesized amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives, showing significant anticancer activity in various carcinoma cell lines. This highlights the potential of quinoline derivatives in oncological research (Bhatt, Agrawal, & Patel, 2015).
Safety And Hazards
特性
IUPAC Name |
6-methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2/c1-3-4-14-6-8-15(9-7-14)19-12-17(20(22)23)16-11-13(2)5-10-18(16)21-19/h5-12H,3-4H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWXXACSAXGEIJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001208904 | |
| Record name | 6-Methyl-2-(4-propylphenyl)-4-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001208904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid | |
CAS RN |
438219-45-5 | |
| Record name | 6-Methyl-2-(4-propylphenyl)-4-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=438219-45-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methyl-2-(4-propylphenyl)-4-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001208904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[(3-chlorophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3022086.png)
